Product packaging for 3-(Piperidin-4-yl)benzo[d]isoxazole(Cat. No.:CAS No. 84163-68-8)

3-(Piperidin-4-yl)benzo[d]isoxazole

Cat. No.: B3156928
CAS No.: 84163-68-8
M. Wt: 202.25 g/mol
InChI Key: KEIQPPQTKPFHLZ-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)benzo[d]isoxazole is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B3156928 3-(Piperidin-4-yl)benzo[d]isoxazole CAS No. 84163-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-4-yl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-4-11-10(3-1)12(14-15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIQPPQTKPFHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004428
Record name 3-(Piperidin-4-yl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84163-68-8
Record name 3-(Piperidin-4-yl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Benzisoxazole Scaffolds in Drug Discovery

The benzisoxazole ring system, a fusion of a benzene (B151609) ring and an isoxazole (B147169) ring, is an aromatic heterocyclic compound with the molecular formula C₇H₅NO. wikipedia.org While the parent compound has limited direct applications, its derivatives are of immense interest in pharmaceutical research. wikipedia.org The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile backbone for a variety of biologically active molecules. nih.govrsc.orgresearchgate.net

This structural motif is found in a broad spectrum of therapeutic agents, demonstrating its capacity to interact with diverse biological targets. taylorandfrancis.com Benzisoxazole derivatives have been developed as:

Antipsychotics wikipedia.orgtaylorandfrancis.comijpsr.info

Anticonvulsants wikipedia.orgresearchgate.net

Anti-inflammatory agents nih.govtaylorandfrancis.com

Anticancer agents nih.govtaylorandfrancis.com

Antimicrobial agents nih.govtaylorandfrancis.com

Analgesics taylorandfrancis.com

Antidiabetic agents nih.govtaylorandfrancis.com

Anti-HIV agents nih.govtaylorandfrancis.com

The success of the benzisoxazole scaffold lies in its unique combination of structural rigidity and the potential for diverse functionalization. This allows for the fine-tuning of a molecule's physicochemical properties, such as its binding affinity, selectivity, and pharmacokinetic profile. The aromatic nature of the benzisoxazole ring contributes to its stability, while the nitrogen and oxygen heteroatoms provide sites for hydrogen bonding and other non-covalent interactions with biological macromolecules. wikipedia.org

The Compound 3 Piperidin 4 Yl Benzo D Isoxazole As a Privileged Structure

Within the broader class of benzisoxazole derivatives, 3-(piperidin-4-yl)benzo[d]isoxazole has emerged as a particularly important privileged structure. ijpsr.inforsc.org This is largely due to its central role in the development of atypical antipsychotic drugs. ijpsr.info The combination of the benzisoxazole core with a piperidine (B6355638) ring at the 3-position creates a molecular architecture that has proven to be highly effective in modulating the activity of key neurotransmitter receptors, particularly dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors. taylorandfrancis.comijpsr.info

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers several advantages. It can act as a basic center, which can be crucial for salt formation and improving aqueous solubility. Furthermore, the nitrogen atom can be readily functionalized, allowing for the introduction of various substituents to optimize the drug's pharmacological properties.

The utility of the this compound scaffold extends beyond its application in antipsychotics. Researchers have explored its potential in other therapeutic areas, including the development of selective glycine (B1666218) transporter 1 (GlyT1) inhibitors for the treatment of schizophrenia. rsc.orgrsc.org This demonstrates the remarkable versatility of this privileged structure, which can be adapted to target different biological pathways by modifying the substituents on the piperidine ring and the benzisoxazole core. rsc.orgrsc.org

Historical Context and Evolution of Research

The journey of 3-(piperidin-4-yl)benzo[d]isoxazole derivatives from laboratory synthesis to clinical application is a testament to the power of medicinal chemistry. The initial interest in this scaffold was driven by the search for new antipsychotic agents with improved efficacy and fewer side effects compared to traditional neuroleptics.

A significant breakthrough came with the synthesis and discovery of risperidone (B510), an atypical antipsychotic that incorporates the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole moiety. ossila.com Risperidone demonstrated a potent ability to block both dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors, a pharmacological profile believed to be responsible for its efficacy in treating both the positive and negative symptoms of schizophrenia. ijpsr.info

Following the success of risperidone, further research led to the development of paliperidone (B428), the active metabolite of risperidone, and iloperidone (B1671726), another atypical antipsychotic based on the same core structure. wikipedia.orgijpsr.infonih.gov These second-generation drugs offered further refinements in terms of their receptor binding profiles and metabolic stability.

More recently, research has expanded to explore the potential of this compound derivatives in other therapeutic areas. For instance, scientists have investigated their use as:

Antimicrobial agents: By synthesizing novel phosphoramidate (B1195095) derivatives. tandfonline.com

Anticancer agents: Through the creation of sulfonamide conjugates. tandfonline.com

Anti-Alzheimer's agents: By designing derivatives that inhibit cholinesterases. nih.gov

GlyT1 inhibitors: For the potential treatment of cognitive symptoms in schizophrenia. rsc.orgresearchgate.net

This ongoing research highlights the enduring importance of the this compound scaffold as a starting point for the design of new and improved therapeutic agents.

Overview of Therapeutic and Research Potential

Established Synthetic Routes to the Core Structure

The synthesis of the this compound core is a well-established process in organic chemistry. One of the most common methods involves the reaction of an appropriately substituted o-hydroxyaryl ketoxime with a suitable reagent to facilitate the cyclization and formation of the isoxazole (B147169) ring.

A prevalent route to the fluorinated analog, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride, is a key intermediate for various pharmaceuticals. ossila.com A general approach involves the treatment of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride with a base, such as sodium carbonate, in a biphasic system of ethyl acetate (B1210297) and water to yield the free base, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, as a white solid. tandfonline.com

Another notable method for constructing the benzisoxazole scaffold is the [3+2] cycloaddition of in situ generated nitrile oxides with arynes. This approach allows for the synthesis of a diverse library of benzisoxazoles. The process involves reacting o-(trimethylsilyl)aryl triflates with chlorooximes in the presence of cesium fluoride (B91410) to produce key benzisoxazole intermediates under mild conditions. nih.gov These intermediates can then be further elaborated.

Derivatization Strategies for the Piperidine (B6355638) Moiety

The secondary amine of the piperidine ring in this compound provides a convenient handle for a wide range of chemical modifications. These derivatizations are crucial for modulating the pharmacological properties of the resulting compounds.

N-Alkylation Reactions

N-alkylation of the piperidine nitrogen is a fundamental transformation used to introduce various alkyl and arylalkyl groups. This reaction is typically achieved by treating the parent compound with an alkyl halide (e.g., bromide or iodide) in the presence of a base. ossila.comresearchgate.net Common bases used for this purpose include potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The choice of base and reaction conditions can be optimized to favor mono-alkylation and minimize the formation of quaternary ammonium (B1175870) salts. researchgate.net For instance, slow addition of the alkylating agent can help ensure the piperidine remains in excess, promoting mono-alkylation. researchgate.net

Acylation and Sulfonylation

The piperidine nitrogen readily undergoes acylation and sulfonylation reactions with acyl chlorides or sulfonyl chlorides, respectively. ossila.comnih.gov These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. This strategy has been employed to synthesize diverse libraries of amide and sulfonamide derivatives of 3-(4-piperidinyl)benzisoxazoles, often with good yields and high purities after purification. nih.gov For example, a series of N-acylated and N-sulfonylated benzisoxazoles were prepared from 3-(piperidin-4-yl)benzisoxazoles with yields ranging from 34% to 95%. nih.gov

Formation of Thiourea (B124793) and Urea (B33335) Derivatives

The nucleophilic piperidine nitrogen can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. This synthetic route has been explored to generate novel compounds with potential biological activities. For instance, urea and thiourea derivatives of 5-phenyl-3-isoxazolecarboxylic acid methyl esters have been synthesized by treating the corresponding amino-isoxazole intermediate with various substituted phenyl isocyanates or isothiocyanates. nih.gov Similarly, isoxazolo[4,5-d]pyridazines have been functionalized with urea and thiourea moieties. nih.gov Research has also been conducted on urea and thiourea derivatives of amino acids linked to 3-(4-piperidyl)-6-fluoro-1,2-benzisoxazole. researchgate.net

Synthesis of Phosphoramidate Derivatives

Phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized and investigated for their potential antimicrobial properties. tandfonline.comresearchgate.net A common synthetic approach involves a three-step, one-pot reaction. Initially, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole is reacted with 4-nitrophenyl phosphorodichloridate. The resulting intermediate is then treated with various aromatic and cyclic amines to afford the final phosphoramidate products in good to excellent yields (78-96%). tandfonline.com

Conjugation with Peptides and Amino Acids

To enhance the therapeutic potential and explore structure-activity relationships, this compound has been conjugated with amino acids and peptides. nih.gov This strategy aims to combine the pharmacological properties of the heterocyclic core with the biocompatibility and specific targeting capabilities of peptides. For example, peptides have been conjugated to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. researchgate.net The coupling of amino acids is often achieved through standard peptide coupling methodologies.

Influence of Piperidine Substituents on Biological Activity

The piperidine ring of the this compound scaffold is a key site for chemical modification to modulate biological activity. The nature of the substituent on the piperidine nitrogen, as well as substitutions on the piperidine ring itself, can have a profound impact on potency and selectivity.

Research on piperidine diamine derivatives as factor Xa inhibitors revealed that the nature of the substituent on the piperidine nitrogen is critical for anticoagulant activity. nih.gov Specifically, derivatives containing sp2 hybridized nitrogen, such as amides and ureas, showed potent activity. nih.gov This suggests that the electronic properties and hydrogen bonding capacity of the substituent are important for target interaction.

In the context of antitubercular agents, the basicity and lipophilicity of the piperidine substituent have been shown to be of great importance. mdpi.com Studies on piperidinothiosemicarbazone derivatives indicated that compounds with a piperidine group exhibited the strongest antituberculous activity compared to morpholine (B109124) or pyrrolidine (B122466). mdpi.com This was attributed to the higher basicity and lipophilicity of the piperidine moiety, which can enhance cell wall permeability and protein/membrane binding in M. tuberculosis. mdpi.com An analysis of 2,6-disubstituted pyridine (B92270) and pyrazine (B50134) derivatives showed a clear trend where a decrease in activity followed the order: piperidine > pyrrolidine > morpholine, further highlighting the importance of the substituent's basicity. mdpi.com

Furthermore, the introduction of unsaturation within the piperidine ring has been observed to increase potency in certain series. For instance, a tenfold increase in activity against Trypanosoma cruzi was observed when moving from a saturated piperidine ring to an unsaturated one. dndi.org However, replacing the piperidine with an acyclic or morpholine ring resulted in a loss of activity, underscoring the structural importance of the piperidine ring itself. dndi.org

The table below summarizes the influence of various piperidine substituents on biological activity based on published research findings.

Substituent Type Observed Effect on Biological Activity Therapeutic Area Key Findings
Amides and Ureas Potent anticoagulant activityAnticoagulants (Factor Xa inhibitors)Sp2 nitrogen at this position is beneficial for activity. nih.gov
Piperidine vs. Pyrrolidine vs. Morpholine Piperidine > Pyrrolidine > Morpholine in terms of activityAntitubercularHigher basicity and lipophilicity of piperidine are crucial. mdpi.com
Unsaturated Piperidine Ring Ten-fold increase in potencyAnti-parasitic (Trypanosoma cruzi)Unsaturation enhances activity compared to the saturated ring. dndi.org
Acyclic and Morpholine Analogs Loss of activityAnti-parasitic (Trypanosoma cruzi)The piperidine ring is a critical structural element for activity. dndi.org

Impact of Benzo[d]isoxazole Ring Modifications on Receptor Affinity and Efficacy

Modifications to the benzo[d]isoxazole ring system are a cornerstone of SAR studies, allowing for the fine-tuning of receptor affinity and efficacy. The electronic and steric properties of substituents on this bicyclic system can dramatically alter the compound's interaction with its biological target.

In the development of inhibitors for G-protein-coupled receptor kinase-2 (GRK-2) and -5, structural modifications of the parent benzoxazole (B165842) scaffold by introducing substituents on the phenyl ring led to potent inhibitory activities. nih.gov This highlights the sensitivity of the binding pocket to the electronic landscape of the benzo[d]isoxazole core.

For a series of 3-aryl-4-isoxazolecarboxamides acting as TGR5 agonists, rapid SAR exploration was possible through solution-phase synthesis, leading to the discovery of potent compounds. nih.gov This demonstrates that even subtle changes to the aryl group at the 3-position of the isoxazole can significantly impact agonist potency. nih.gov

Furthermore, research on 3-amino-benzo[d]isoxazoles as inhibitors of receptor tyrosine kinases (RTKs) showed that incorporating a N,N'-diphenyl urea moiety at the 4-position resulted in potent inhibition of both VEGFR and PDGF receptor families. nih.gov This indicates that extending a substituent from the 4-position of the benzo[d]isoxazole ring can lead to interactions with additional binding sites or induce a more favorable conformation for receptor binding.

The table below illustrates the impact of various modifications to the benzo[d]isoxazole ring on biological outcomes.

Modification Site Substituent Type Effect on Receptor Affinity/Efficacy Target Class
Phenyl ring of benzoxazole Various substituentsPotent inhibitory activitiesG-protein-coupled receptor kinases (GRK-2, -5) nih.gov
3-position of isoxazole Aryl groupsSignificant impact on agonist potencyTGR5 G-protein-coupled receptor nih.gov
4-position of benzo[d]isoxazole N,N'-diphenyl urea moietyPotent inhibition of VEGFR and PDGFRReceptor tyrosine kinases (RTKs) nih.gov
Benzo[d]isoxazole core Various derivativesInhibition of HIF-1α transcriptionHypoxia-inducible factor (HIF)-1α nih.gov

Stereochemical Considerations in Biological Activity

Stereochemistry plays a crucial role in the biological activity of chiral molecules, as it dictates the three-dimensional arrangement of atoms and thus the ability of a molecule to bind to its target. For derivatives of this compound that possess stereocenters, the specific stereoisomer can exhibit significantly different potency and efficacy.

Studies on nature-inspired 3-Br-acivicin isomers and their derivatives have shown that while stereochemistry affects target binding for certain subclasses, it leads to significant differences in antimalarial activity for all subclasses. malariaworld.org This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of specific isomers. malariaworld.org In many cases, the natural configuration of a chiral molecule is the most active. malariaworld.org

Research on a new series of piperidin-4-one derivatives also highlighted the effect of stereochemistry on antibacterial, antifungal, and anthelmintic activities. nih.gov The specific spatial arrangement of substituents on the piperidine ring was found to be a key determinant of the observed biological effects.

The importance of stereochemistry is a fundamental principle in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different pharmacological and toxicological profiles. This is often due to the chiral nature of biological macromolecules such as enzymes and receptors, which can preferentially interact with one stereoisomer over another.

Identification of Pharmacophoric Features for Target Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric features of this compound derivatives is essential for understanding their mechanism of action and for designing new, more potent and selective molecules.

For inhibitors of receptor tyrosine kinases, a key pharmacophoric element identified was the 3-amino-benzo[d]isoxazole core coupled with a N,N'-diphenyl urea moiety at the 4-position. nih.gov This combination of features appears to be crucial for potent inhibition of the VEGFR and PDGF receptor families. nih.gov

In the context of GlyT1 inhibitors, the 4-(p-fluorobenzoyl)piperidine fragment is considered a crucial pharmacophore for anchoring the ligand at the 5-HT2A receptor. researchgate.net This fragment is viewed as a constrained butyrophenone (B1668137) pharmacophore. researchgate.net The benzoylpiperidine system, along with this compound, is a privileged structure in the design of atypical antipsychotic agents. researchgate.net

Molecular modeling and 3D-QSAR studies on isoxazole derivatives as farnesoid X receptor (FXR) agonists have identified key pharmacophoric requirements. mdpi.com These studies revealed that hydrophobicity at the R2 group and an electronegative group at the R3 group are crucial for agonistic activity. mdpi.com Molecular dynamics simulations further elucidated that hydrophobic interactions with specific residues and the formation of salt bridges and hydrogen bonds are significant for protein-ligand binding. mdpi.com

The table below outlines key pharmacophoric features identified for different biological targets.

Target Class Key Pharmacophoric Features Significance
Receptor Tyrosine Kinases (RTKs) 3-amino-benzo[d]isoxazole core with a 4-position N,N'-diphenyl urea moietyEssential for potent inhibition of VEGFR and PDGFR. nih.gov
5-HT2A Receptor (for GlyT1 inhibitors) 4-(p-fluorobenzoyl)piperidine fragmentCrucial for ligand anchorage and orientation. researchgate.net
Farnesoid X Receptor (FXR) Hydrophobic group at R2, electronegative group at R3Crucial for agonistic activity. mdpi.com

Rational Design Principles for Enhanced Biological Potency

The rational design of more potent analogs of this compound relies on a deep understanding of the SAR and pharmacophoric requirements for a given biological target. This knowledge allows medicinal chemists to make targeted modifications to the lead structure to improve its biological activity.

A key strategy is the use of bioisosteric replacement. For example, the benzoylpiperidine fragment is considered a potential bioisostere of the piperazine (B1678402) ring. researchgate.net This substitution can be used to probe the SAR of a compound series, although it does not always lead to improved activity. researchgate.net

Structure-based design, often guided by in silico docking studies and X-ray crystallography, is another powerful approach. dundee.ac.uk This allows for the visualization of how a ligand binds to its target and can guide the design of new derivatives with improved interactions. For instance, in the optimization of isoxazole-based allosteric RORγt inverse agonists, in silico docking of a virtual library of derivatives guided the SAR study, leading to a ~10-fold increase in potency. dundee.ac.uk

Multivalency is an attractive strategy for enhancing binding to target proteins. nih.gov For example, the design of bivalent inhibitors based on a monovalent BET inhibitor resulted in a compound with significantly increased potency in inhibiting cell growth. nih.gov This approach involves linking two pharmacophores to simultaneously engage with multiple binding sites on the target protein. nih.gov

The development of novel azothiazoles based on thioamide exemplifies a design approach where new compounds are synthesized based on a reaction mechanism that allows for the creation of a diverse library of derivatives for biological screening. mdpi.com

Ultimately, the goal of rational design is to create molecules with optimized properties, including enhanced potency, selectivity, and pharmacokinetic profiles. This is an iterative process that involves cycles of design, synthesis, and biological evaluation.

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is instrumental in understanding the binding modes and affinities of this compound derivatives with various biological targets.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies have been crucial in elucidating the potential of this compound derivatives as inhibitors of various enzymes and receptors. For instance, derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been investigated for their anti-cancer and anti-tuberculosis activities. tandfonline.com Docking studies with cyclin-dependent kinase 8 (CDK8), a potential target for anti-cancer therapy, revealed that certain sulfonamide hybrids of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole exhibit strong binding affinities, with docking scores ranging from -8.7 to -10.3 kcal/mol. tandfonline.com These scores are significantly better than that of the standard drug, 5-Fluorouracil (-5.0 kcal/mol), suggesting a high potential for inhibitory activity. tandfonline.com

In the context of schizophrenia treatment, derivatives of this compound have been designed as potential Glycine Transporter 1 (GlyT1) inhibitors. researchgate.net Molecular docking of these compounds into the GlyT1 binding site has helped in understanding the structure-activity relationships and in optimizing the lead compounds for better potency and selectivity. researchgate.net Similarly, peptide conjugates of 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole have been docked with the VEGFR-2 receptor to assess their antiangiogenic potential. researchgate.net

The following table summarizes the predicted binding affinities of some this compound derivatives against their respective biological targets.

Compound DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids (compounds 2, 3, 5, 7, 8, 9)CDK8 (PDB: 6T41)-8.7 to -10.3
5-Fluorouracil (standard)CDK8 (PDB: 6T41)-5.0

This table is generated based on the data from the referenced study. The specific binding affinities for each individual compound within the series are not detailed in the provided source.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of the ligand-target complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. In silico analyses of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids docked into the CDK8 active site have highlighted the importance of these interactions. researchgate.net The presence of electron-withdrawing groups in some derivatives was found to enhance electrostatic interactions with polar amino acid residues within the binding pocket. researchgate.net Furthermore, the extended conjugated system of these molecules can facilitate π-stacking interactions with aromatic residues, while the piperidine ring offers conformational flexibility, allowing for an optimal binding orientation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For isoxazole derivatives, 3D-QSAR studies have been conducted to identify the key structural features required for their agonistic activity on the Farnesoid X Receptor (FXR). nih.gov These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have demonstrated strong predictive ability. nih.gov The contour maps generated from these models indicate that hydrophobicity at certain positions and the presence of electronegative groups at others are crucial for the agonistic activity of these compounds. nih.gov While this study focused on a broader class of isoxazole derivatives, the principles can be applied to guide the design of this compound derivatives targeting specific biological activities.

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling is a critical step in early drug discovery to predict the pharmacokinetic properties of a compound. Studies on derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have included ADME predictions to assess their drug-likeness. tandfonline.compatogupirkti.lt These predictions often analyze parameters based on Lipinski's rule of five, polar surface area (PSA), and absorption percentage (%ABS). The results for some synthesized compounds indicated favorable drug-like properties, suggesting their potential as orally bioavailable drugs. patogupirkti.lt

Blood-Brain Barrier (BBB) Permeability Prediction Models

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. In silico models are frequently used to predict the BBB permeability of drug candidates. For derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole being investigated for antipsychotic properties, both in silico and in vitro methods have been employed to evaluate their BBB permeability. patogupirkti.lt In silico predictions for some of these derivatives showed a high probability of penetrating the BBB. patogupirkti.lt These predictions were corroborated by in vitro parallel artificial membrane permeability assay (PAMPA) results, where some of the synthesized molecules exhibited higher permeability than the standard antipsychotic drugs risperidone and haloperidol (B65202). patogupirkti.lt

The following table shows a comparison of the in vitro BBB permeability of some synthesized 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives (S2 and S3) with standard drugs.

CompoundIn Vitro Permeability (Pe) x 10⁻⁶ cm/s
Warfarin (standard)1.0
Risperidone (standard)2.3
Haloperidol (standard)3.5
S28.3
S36.6

This table is based on data from the referenced study, highlighting the promising BBB permeability of the novel compounds.

In Silico Toxicity Predictions

Predicting potential toxicity at an early stage is essential to avoid late-stage failures in drug development. In silico tools are used to assess the mutagenic and other toxic potentials of chemical structures. For derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, in silico structure-toxicity predictions have been performed. patogupirkti.lt The bioactive scores and toxicity predictions for some of the synthesized molecules showed properties comparable to known antipsychotic drugs like haloperidol and risperidone, suggesting a potentially similar safety profile. patogupirkti.lt These computational toxicology assessments are crucial for prioritizing compounds for further development. nih.gov

Density Functional Theory (DFT) for Quantum Chemical Parameters

Density Functional Theory (DFT) has emerged as a powerful computational tool in medicinal chemistry to elucidate the structural and electronic properties of molecules, thereby providing insights into their reactivity and potential biological activity. For derivatives of this compound, DFT calculations are instrumental in determining a range of quantum chemical parameters that help in understanding their behavior at a molecular level.

Research on benzoisoxazole derivatives frequently employs DFT to establish a structure-activity relationship. researchgate.net Theoretical calculations are typically performed using a combination of a functional, such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), and a basis set like 6-311+G(d,p). researchgate.net These calculations can be conducted both in the gas phase and in various solvents to simulate different physiological environments. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. researchgate.netacu.edu.in A smaller energy gap suggests higher reactivity, which can be correlated with enhanced biological activity. researchgate.net

In studies involving derivatives of the this compound scaffold, DFT has been used to model quantum chemical parameters to correlate them with experimental findings. For instance, in a study on 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide conjugates, DFT was utilized to model parameters that were found to be in good agreement with their observed anti-cancer and anti-mycobacterial activities. tandfonline.comresearchgate.net Similarly, the antimicrobial activity of quinoline-appended 3-piperidin-4-yl-benzo[d]isoxazoles was analyzed by correlating it with the HOMO-LUMO energy gap calculated via DFT. researchgate.net

Other quantum chemical descriptors that provide valuable information include the absolute electronegativity (χ), absolute hardness (η), ionization potential, and electron affinity. irjweb.com These parameters help to build a comprehensive profile of the molecule's electronic structure and reactivity. irjweb.commdpi.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. acu.edu.inirjweb.com

The data generated from these computational analyses are crucial for rational drug design, allowing for the prediction of molecular properties and the modification of chemical structures to optimize therapeutic potential.

Interactive Data Table: Illustrative Quantum Chemical Parameters for Benzoisoxazole Derivatives

The following table provides an example of the types of quantum chemical parameters calculated for benzoisoxazole derivatives using DFT methodologies, such as B3LYP/6-311++G(d,p). The values are illustrative and represent typical outputs from such computational studies.

ParameterDescriptionTypical Calculated Value (Arbitrary Units)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -5.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -0.5 eV
Energy Gap (ΔE)Difference between ELUMO and EHOMO4.5 to 5.5 eV
Ionization Potential (I)-EHOMO5.5 to 6.5 eV
Electron Affinity (A)-ELUMO0.5 to 1.5 eV
Absolute Hardness (η)(I - A) / 22.0 to 2.75 eV
Absolute Electronegativity (χ)(I + A) / 23.0 to 4.0 eV

Biological Activities and Pharmacological Investigations

Neuropsychiatric Applications: Antipsychotic Activity

Derivatives of 3-(piperidin-4-yl)benzo[d]isoxazole have been extensively studied as potential antipsychotic agents. globalresearchonline.netjddtonline.info The core hypothesis driving this research is that dual antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors can lead to effective antipsychotic action with a reduced risk of extrapyramidal symptoms (EPS), a significant side effect of older antipsychotic medications. researchgate.netresearchgate.net

The interaction with dopamine receptors, particularly the D2 subtype, is a cornerstone of the antipsychotic activity of this chemical class. Many derivatives of this compound exhibit a moderate to high affinity for the D2 receptor. nih.gov This antagonistic action at D2 receptors in the mesolimbic pathway is believed to be crucial for alleviating the positive symptoms of schizophrenia.

A defining characteristic of many atypical antipsychotics, including derivatives of this compound, is their significant interaction with serotonin receptors. researchgate.net These compounds often display a higher affinity for the 5-HT2A receptor compared to the D2 receptor. nih.gov This 5-HT2A antagonism is thought to mitigate the extrapyramidal side effects associated with potent D2 blockade and may also contribute to efficacy against the negative symptoms of schizophrenia.

Furthermore, interactions with 5-HT1A receptors are also a key feature. Partial agonism at 5-HT1A receptors is another mechanism believed to contribute to a lower risk of EPS and potentially enhance antidepressant and anxiolytic effects. The affinity for 5-HT2C receptors is also evaluated, as antagonism at this site has been linked to potential effects on weight and metabolic parameters. Research has shown that some benzisoxazole derivatives exhibit affinity for both 5-HT2A and 5-HT1A receptors. researchgate.net

In vitro receptor binding assays are fundamental in characterizing the pharmacological profile of novel compounds. These assays quantify the affinity of a compound for various receptors, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For derivatives of this compound, these studies have consistently demonstrated a strong binding affinity for both dopamine D2 and serotonin 5-HT2A receptors. nih.gov The ratio of 5-HT2A to D2 receptor affinity is often used as an early indicator of potential atypical antipsychotic properties.

CompoundD2 Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)
Iloperidone (B1671726)ModerateHigh

This table is representative of the types of data obtained from in vitro binding assays for derivatives of this compound, with Iloperidone being a key example.

To translate the in vitro receptor binding data into potential clinical efficacy and side effect profiles, a variety of in vivo behavioral pharmacology models are employed in preclinical studies.

Models of dopamine-induced hyperlocomotion, often induced by agents like apomorphine (B128758) or amphetamine, are commonly used to assess potential antipsychotic efficacy. The ability of a compound to inhibit this hyperactive behavior is considered predictive of its ability to control the positive symptoms of psychosis. Derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have shown the ability to inhibit hyperlocomotion in animal models. researchgate.net For instance, a study on 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles demonstrated potent antipsychotic-like activity in an apomorphine-induced climbing mouse model. nih.gov

A critical aspect of developing new antipsychotics is minimizing the risk of extrapyramidal symptoms. Several animal models are used to predict this liability. One common method involves observing for catalepsy, a state of immobility and waxy flexibility, which is indicative of strong D2 receptor blockade in the nigrostriatal pathway and a higher risk of EPS. Studies on derivatives of 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole have shown a lower propensity to cause extrapyramidal symptoms. globalresearchonline.netresearchgate.net Behavioral studies in mice indicated that while standard antipsychotics like haloperidol (B65202) and risperidone (B510) increased vacuous chewing movements (an animal model of tardive dyskinesia), certain 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole derivatives inhibited these movements. ijpsdronline.com The separation between the dose required to produce an antipsychotic-like effect and the dose that induces catalepsy provides a therapeutic window and an indication of EPS liability. For example, the compound iloperidone showed a significantly greater potency in inhibiting climbing behavior (a measure of antipsychotic efficacy) than in inducing catalepsy. nih.gov

In Vivo Behavioral Pharmacology Models

Improvement of Cognitive and Negative Symptoms

Derivatives of this compound have shown potential in addressing the cognitive and negative symptoms associated with schizophrenia. rsc.orgrsc.orgresearchgate.net In preclinical studies, a derivative, compound 23q, demonstrated the ability to improve impaired negative and cognitive symptoms in mice treated with chronic phencyclidine, a model used to simulate schizophrenia-like behavioral deficits. rsc.orgrsc.orgresearchgate.net This suggests that compounds based on the this compound scaffold could offer a therapeutic advantage over existing antipsychotics that primarily target positive symptoms. rsc.org

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

The regulation of the glycine transporter 1 (GlyT1) is a key strategy in the development of novel treatments for schizophrenia. rsc.orgrsc.orgresearchgate.net Inhibition of GlyT1 increases the concentration of glycine, a co-agonist at the NMDA receptor, which is thought to alleviate the hypofunction of this receptor system implicated in schizophrenia. nih.gov

The this compound structure has been identified as a "privileged scaffold" for developing potent and selective GlyT1 inhibitors. rsc.orgrsc.orgresearchgate.net Through structural modifications and optimizations, researchers have developed derivatives with significant inhibitory activity. For instance, compound 23q, a 4-benzoylpiperidine derivative, exhibited an IC₅₀ of 30 nM for GlyT1. rsc.orgrsc.org This line of research also led to the discovery of this compound derivatives that, while being privileged scaffolds for atypical antipsychotics, also showed high potency and selectivity as GlyT1 inhibitors. rsc.orgrsc.orgresearchgate.net These compounds demonstrated good selectivity over other receptors, including GlyT2, dopamine (D₁, D₂, D₃), and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. rsc.orgrsc.org

Antimicrobial Activities

Derivatives of the benzisoxazole scaffold, including those related to this compound, have demonstrated a broad spectrum of antimicrobial activities. nih.gov

Antibacterial Efficacy Against Specific Pathogens

Various studies have highlighted the antibacterial potential of benzisoxazole derivatives against a range of Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria:

Staphylococcus aureus: Several synthesized benzisoxazole derivatives have shown activity against S. aureus. nih.govorientjchem.org Some compounds demonstrated efficacy in in vivo infection models. nih.gov However, other studies reported that certain derivatives were not active against this pathogen. orientjchem.org

Bacillus subtilis: Derivatives have shown good to outstanding antibacterial activity against B. subtilis. nih.govorientjchem.orgresearchgate.net

Gram-Negative Bacteria:

Klebsiella pneumoniae: Benzisoxazole derivatives have exhibited antibacterial activity against K. pneumoniae. nih.govresearchgate.net

Salmonella typhi: Activity against S. typhi has been reported for certain derivatives. nih.govresearchgate.net

Escherichia coli: Numerous studies have confirmed the efficacy of benzisoxazole derivatives against E. coli. nih.govorientjchem.orgresearchgate.net

Pseudomonas aeruginosa: The activity against P. aeruginosa appears to be variable, with some studies showing no significant effect while others report activity. orientjchem.org

The antibacterial efficacy can be influenced by the specific substitutions on the benzisoxazole ring. For instance, compounds with dinitro substituents have been noted for their high antibacterial activity. researchgate.net

Antifungal Efficacy Against Specific Pathogens

Benzisoxazole derivatives have also been evaluated for their effectiveness against various fungal pathogens.

Aspergillus niger: Some derivatives have shown inhibitory activity against A. niger. nih.gov However, other studies have found certain chloro-substituted compounds to be less active against this species. orientjchem.org

Aspergillus flavus: Good antifungal activity against A. flavus has been observed for several benzisoxazole derivatives. nih.govorientjchem.org

Fusarium oxysporum: Chloro-substituted compounds and other derivatives have demonstrated outstanding activity against F. oxysporum. nih.govorientjchem.org

Penicillium chrysogenum: Chloro-substituted derivatives have shown notable activity against this fungus. orientjchem.org

In Vitro Antimicrobial Screening Methods

The antimicrobial properties of this compound derivatives and related compounds are typically evaluated using standard in vitro microbiological techniques.

Disc Diffusion Method: The agar (B569324) disc diffusion method is a common qualitative screening technique used to assess the antimicrobial activity of these compounds. orientjchem.org

Broth Dilution Method: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism, the broth microdilution method is widely employed. nih.govmdpi.com This provides a quantitative measure of the compound's potency.

Agar Well Diffusion Method: This is another method used for initial screening, where the compounds are placed in wells made in the agar medium inoculated with the test microorganism. nih.govresearchgate.net

These screening methods utilize standard bacterial and fungal strains, and the results are often compared to reference antibiotics and antifungals like streptomycin, gentamicin, ampicillin, and ketoconazole. orientjchem.orgnih.gov

Molecular Mechanisms of Antimicrobial Action

Research into the molecular mechanisms of how benzisoxazole derivatives exert their antimicrobial effects has pointed towards the inhibition of essential bacterial enzymes.

Inhibition of DNA Gyrase and Topoisomerase IV: Some benzisoxazole derivatives with N-linked oxazolidinone substituents have been shown to inhibit bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, recombination, and repair in both Gram-positive and Gram-negative bacteria.

Inhibition of MurB Receptor: Molecular docking studies have suggested that benzoxazole (B165842) derivatives can bind to the Staphylococcus aureus UDP-N-acetylenolpyruvylglucosamine reductase (MurB) receptor. researchgate.net MurB is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

Interference with Metabolic Pathways: In a study on a naturally occurring 1,2-benzisoxazole, the antibacterial effect against Acinetobacter baumannii was reversed by the addition of 4-hydroxybenzoate (B8730719). nih.govuri.edu This suggests that the compound may target metabolic enzymes that utilize this substrate, such as chorismate pyruvate-lyase or 4-hydroxybenzoate octaprenyltransferase. nih.govuri.edu Molecular docking studies have supported the potential interaction with chorismate pyruvate-lyase. nih.gov

These findings indicate that the benzisoxazole scaffold can be modified to target different essential pathways in microbial cells, providing a basis for the development of new antimicrobial agents.

Anticancer Research

Derivatives of this compound have been a focal point of anticancer research, with studies exploring their effects on cancer cell proliferation, in vivo tumor growth, and the inhibition of key signaling pathways.

The cytotoxic potential of this compound derivatives has been evaluated against several human cancer cell lines. Notably, sulfonamide hybrids of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have demonstrated anti-proliferative effects. Two compounds from this series exhibited moderate in vitro potency against the human breast adenocarcinoma cell line (MCF-7) and the human colorectal carcinoma cell line (HCT-116). tandfonline.com

While direct studies on this compound against the human lung carcinoma cell line (A549) were not identified in the reviewed literature, other related isoxazole (B147169) derivatives have shown activity against this cell line. niscpr.res.inresearchgate.net For instance, new isoxazole-piperidine-1,2,3-triazoles have been synthesized and screened against a panel of cancer cells, including A549, with some compounds showing promising activity. niscpr.res.in This suggests that the benzo[d]isoxazole piperidine (B6355638) scaffold is a viable starting point for developing compounds with broader anticancer activity.

Table 1: In Vitro Anti-Proliferative Activity of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Sulfonamide Hybrids Data extracted from a study on sulfonamide hybrids of the core compound. tandfonline.com

Compound Target Cell Line Activity
Sulfonamide Hybrid 2 MCF-7 Moderate
Sulfonamide Hybrid 2 HCT-116 Moderate
Sulfonamide Hybrid 3 MCF-7 Moderate

The in vivo anticancer potential of novel 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives has been investigated using the Ehrlich Ascites Carcinoma (EAC) model in Swiss albino mice. EAC cells represent a rapidly growing tumor model. In this research, the administration of these derivatives was evaluated for its effect on tumor growth. The study highlights the therapeutic potential of these compounds in a living organism, moving beyond cellular assays.

Kinases are crucial regulators of cell cycle and signaling pathways, often dysregulated in cancer. Molecular docking studies have been employed to predict the interaction of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids with Cyclin-Dependent Kinase 8 (CDK8), a kinase implicated in cancer. tandfonline.com Several of these synthesized compounds demonstrated a strong binding affinity for CDK8, suggesting a potential mechanism for their anticancer activity. tandfonline.com

While specific inhibitory data for this compound against Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases was not found in the reviewed literature, the broader class of isoxazole-containing compounds has been explored for such activities. Various isoxazole derivatives have been reported as inhibitors of EGFR and other kinases, indicating the potential of this heterocyclic core in designing kinase inhibitors. nih.govnih.gov

Table 2: Predicted Binding Affinities of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Sulfonamide Hybrids against CDK8 Data from a molecular docking study. tandfonline.com

Compound Predicted Binding Affinity (kcal/mol)
Sulfonamide Hybrid 2 -8.7 to -10.3
Sulfonamide Hybrid 3 -8.7 to -10.3
Sulfonamide Hybrid 5 -8.7 to -10.3
Sulfonamide Hybrid 7 -8.7 to -10.3
Sulfonamide Hybrid 8 -8.7 to -10.3
Sulfonamide Hybrid 9 -8.7 to -10.3

No studies were identified in the searched literature that specifically investigated the antiangiogenic activity of this compound or its direct derivatives using methods such as the chick yolk sac membrane (YSM) assay.

Antidiabetic Properties

The potential of this compound and its derivatives in the management of diabetes has also been an area of interest, particularly focusing on the inhibition of key digestive enzymes.

The inhibition of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing post-meal high blood sugar levels. nih.govnih.gov However, based on the performed searches, no specific studies have been published that evaluate the inhibitory activity of this compound or its derivatives against α-amylase, α-glucosidase, or sucrase. Research on other isoxazole-containing compounds has shown potential for such activities, suggesting that this could be a future direction for the investigation of the this compound scaffold.

Effects on Gluconeogenesis Pathways

While direct studies on the effect of the parent compound this compound on gluconeogenesis are not extensively documented, the activities of antipsychotic drugs containing this structure, such as risperidone and its active metabolite paliperidone (B428), provide significant insights. Antipsychotic medications are known to have the potential to directly influence pathways of glucose metabolism, independent of weight gain. physiology.org

Risperidone treatment has been found to disturb several metabolic pathways, including those for cysteine, methionine, glycerophospholipids, and linoleic acid. frontiersin.org It has also been shown to worsen glucose intolerance in animal models. nih.gov Studies on the effects of risperidone on gene expression have shown it can impact genes involved in glycolysis. researchgate.net

Paliperidone has been observed to induce acute hyperglycemia. nih.gov Research suggests this effect is caused by the secretion of adrenaline, which is triggered by the activation of hypothalamic AMP-activated protein kinase (AMPK). nih.gov In some cases, paliperidone has also been reported to cause hypoglycemia by increasing insulin (B600854) secretion. nih.gov The metabolic side effects of paliperidone can include hyperglycemia and, in rare cases, diabetic ketoacidosis. drugs.com These findings indicate that compounds based on the this compound scaffold can significantly interact with and modulate the body's glucose homeostasis and related metabolic pathways.

Correlation with Metabolic Side Effects of Antipsychotics

The this compound structure is integral to atypical antipsychotics like risperidone and paliperidone, and is thus closely associated with the metabolic side effects commonly observed with this class of drugs. rsc.orgrsc.orgwikipedia.orgdrugbank.com These side effects are a major clinical concern and can include significant weight gain, dyslipidemia (abnormal fat levels in the blood), and hyperglycemia, which can increase the risk for cardiovascular disease. nih.govsop.org.tw

Long-term treatment with risperidone is linked to a number of metabolic abnormalities. nih.gov Studies in pediatric patients have shown that risperidone use is associated with significant changes in HbA1c levels and lipid profiles, with a notable percentage of patients developing dyslipidemia. mdpi.com It is also linked to weight gain, which can be considerable. frontiersin.orggoodrx.com

Paliperidone shares a similar profile of metabolic side effects. drugs.compatsnap.com Common issues include weight gain, increased blood glucose, and elevated levels of cholesterol and triglycerides. drugs.comsop.org.twdroracle.ai The table below summarizes the key metabolic side effects associated with risperidone and paliperidone, drugs that are based on the this compound scaffold.

Table 1: Metabolic Side Effects of Antipsychotics Containing the this compound Scaffold

Side EffectRisperidonePaliperidoneCitations
Weight Gain CommonVery Common (up to 21.3%) frontiersin.orgsop.org.twmdpi.comgoodrx.com
Hyperglycemia DocumentedCommon drugs.comgoodrx.compatsnap.com
Dyslipidemia DocumentedCommon (Increased Cholesterol/Triglycerides) drugs.comnih.govmdpi.com
Diabetes Mellitus Risk increasedUncommon, but risk present drugs.comgoodrx.compatsnap.com

Anti-inflammatory and Antioxidant Activities

Derivatives of this compound have been investigated for their potential to combat inflammation and oxidative stress. These activities are crucial areas of pharmacological research due to the role of inflammation and oxidative damage in numerous disease states.

Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. The dual inhibition of both COX-2 and 5-LOX is considered a promising strategy for developing safer anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.gov

Investigations into paliperidone, which contains the this compound core, have shown that it may influence these inflammatory pathways. In studies involving stress-induced inflammation, paliperidone treatment demonstrated a tendency to decrease COX-2 protein expression. researchgate.net This suggests that the this compound scaffold may contribute to anti-inflammatory effects by modulating the expression of key pro-inflammatory enzymes.

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathophysiology of many diseases. The this compound scaffold and its derivatives have shown promise as antioxidant agents in various assays.

Second-generation antipsychotics, including risperidone and paliperidone, have been shown to possess antioxidant properties. nih.gov Risperidone can enhance the body's antioxidant defenses by increasing levels of glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT), while reducing lipid peroxidation. nih.govnih.gov Similarly, paliperidone has been found to upregulate endogenous antioxidant enzymes. nih.govnih.gov

Specific studies on derivatives have provided more direct evidence. A sulfonamide hybrid of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole was noted for its antioxidant effects. tandfonline.com Furthermore, in a study of peptides conjugated to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, one compound (5f) demonstrated effective scavenging of both hydroxyl and superoxide radicals. researchgate.net

Table 2: Summary of Antioxidant Activities of this compound Derivatives and Related Drugs

Compound/DrugAssay/MechanismFindingCitations
Risperidone Glutathione (GSH) & SOD LevelsIncreased levels, improving antioxidant defense. nih.gov
Risperidone Lipid PeroxidationReduced formation of lipid peroxidation products. nih.govnih.gov
Paliperidone Antioxidant EnzymesUpregulated antioxidant response element-dependent enzymes. nih.govnih.gov
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Sulfonamide Hybrid General Antioxidant EffectExhibited a notable anti-oxidant effect. tandfonline.com
Peptide Conjugate of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Hydroxyl & Superoxide Radical ScavengingShowed effective scavenging of these radicals. researchgate.net

Other Pharmacological Activities

Beyond its role in antipsychotic agents and its metabolic and antioxidant effects, the this compound scaffold has been explored for other therapeutic applications.

Glycine Transporter 1 (GlyT1) Inhibition: Derivatives of this compound have been identified as potent and selective inhibitors of Glycine Transporter 1 (GlyT1). rsc.orgrsc.orgresearchgate.net GlyT1 inhibition is a contemporary strategy in drug discovery for schizophrenia, aimed at addressing the negative and cognitive symptoms of the disorder. rsc.org This line of research highlights the versatility of the scaffold, showing it can exhibit high potency and selectivity for targets other than the traditional dopamine and serotonin receptors associated with antipsychotic activity. rsc.orgrsc.org

Antimicrobial and Anticancer Activities: The chemical tractability of the this compound structure has allowed for the synthesis of various derivatives with other potential biological activities. Novel urea (B33335) and thiourea (B124793) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized and evaluated for their antimicrobial properties, showing inhibitory action against several bacterial strains. nih.gov Additionally, sulfonamide hybrids of the fluorinated parent compound have been assessed for their in vitro anti-cancer and anti-tuberculosis (anti-TB) activities, with some compounds showing moderate potency. tandfonline.com

Acetylcholinesterase (AChE) Inhibition

Derivatives of the isoxazole class, to which this compound belongs, have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease.

Research into a series of indole-isoxazole carbohydrazide (B1668358) derivatives identified compounds with notable AChE inhibitory activity. One particular derivative demonstrated significant potency and selectivity for AChE over butyrylcholinesterase (BuChE). Kinetic studies revealed a competitive inhibition pattern for this compound.

Inhibitory Activity of Selected Isoxazole Derivatives against AChE
CompoundIC50 Value (µM) against AChENote
Indole-isoxazole carbohydrazide derivative29.46 ± 0.31Showed no significant inhibition against BuChE.

Anti-Thrombotic Activity

A review of the scientific literature did not yield specific studies or data regarding the anti-thrombotic activity of this compound or its direct derivatives. Therefore, the potential of this class of compounds in the prevention or treatment of thrombosis has not been established.

Uricosuric Properties

There is a lack of available research data on the uricosuric properties of this compound and its derivatives. Uricosuric agents are substances that increase the excretion of uric acid in the urine, and are used in the treatment of gout. The potential for this specific compound class in this therapeutic area remains unexplored based on current literature.

Tuberculostatic/Anti-TB Activity

The isoxazole scaffold has been a subject of interest in the development of new anti-tuberculosis agents. Investigations into derivatives of this compound have shown promise in this area. Specifically, a series of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids has been synthesized and evaluated for their in vitro anti-mycobacterial activity. tandfonline.com

The in vitro screening of these compounds against Mycobacterium tuberculosis revealed that some derivatives exhibited moderate anti-TB activity. tandfonline.com This suggests that the this compound core is a viable scaffold for the development of novel tuberculostatic agents.

In Vitro Anti-TB Activity of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Sulfonamide Derivatives
Compound TypeMIC Value (µM)Activity Level
6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids (compounds 2 and 3)25Moderate

Pharmacokinetics and Metabolism Studies

In Vitro Metabolic Stability Assessment

The metabolic stability of a drug candidate, often assessed in vitro using liver microsomes, is a key predictor of its in vivo clearance and oral bioavailability. While specific data on the microsomal stability of 3-(Piperidin-4-yl)benzo[d]isoxazole is not extensively detailed in publicly available literature, studies on structurally related compounds offer valuable insights.

The metabolic stability of compounds containing a piperidine (B6355638) or similar heterocyclic ring can be influenced by structural modifications. For instance, the replacement of a phenyl ring with a pyridyl group has been shown to increase metabolic stability, likely by reducing lipophilicity and increasing resistance to oxidative metabolism. nih.gov Similarly, the introduction of nitrogen atoms into an aromatic system tends to enhance metabolic stability by decreasing the potential for oxidative metabolism. nih.gov

In the context of piperidine bioisosteres, the replacement of a piperidine ring with isomeric azaspiro[3.3]heptanes has been studied. While this modification can lead to a decrease in calculated logP, it has been observed to decrease metabolic stability in human liver microsomes in some cases. researchgate.net This highlights the complex relationship between structure and metabolic stability, where subtle changes can have significant effects.

For a series of piperazin-1-ylpyridazines, rapid metabolism was observed in mouse and human liver microsomes. nih.gov Modifications such as "fluorine-blocking" at the para-position of a benzene (B151609) ring led to a significant increase in metabolic stability, indicating that this position is a key metabolic liability. nih.gov This strategy of blocking metabolically vulnerable sites is a common approach in drug design to improve pharmacokinetic properties.

Identification of Major Metabolic Pathways

The metabolism of benzisoxazole-containing compounds can proceed through several major pathways. For paliperidone (B428), the active metabolite of risperidone (B510) which shares the benzisoxazole-piperidine core structure, four primary metabolic pathways have been identified in vivo: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission. taylorandfrancis.com None of these pathways individually accounted for more than 6.5% of the administered dose, and a significant portion (59%) of the dose was excreted unchanged in the urine, suggesting that paliperidone is not extensively metabolized. taylorandfrancis.com

The isoxazole (B147169) ring itself can be a site of metabolic activity. Research has shown that isoxazole-containing compounds can undergo bioactivation to form reactive metabolites. nih.gov One identified pathway involves the formation of a cyanoacrolein derivative following the opening of the isoxazole ring. nih.gov Another potential bioactivation pathway involves the formation of quinone-methides, particularly when a phenyl ring is present para to the isoxazole, which can create an extended conjugated system. nih.gov

Furthermore, studies on other isoxazole-containing molecules have shown that metabolism can be shifted away from certain parts of the molecule through structural modifications. For example, replacing a piperidine ring with an azetidine (B1206935) ring in a series of 5HT-4 partial agonists shifted metabolism away from N-dealkylation and oxazolidine (B1195125) formation towards oxidation on the isoxazole ring. ijpsr.info

In Vivo Pharmacokinetic Profiling

The development of orally bioavailable compounds with promising pharmacokinetic profiles has been a key objective in the research of benzisoxazole derivatives. For instance, within a series of 3-amino-benzo[d]isoxazoles, compounds with such favorable properties were identified, demonstrating in vivo efficacy in relevant models.

Brain Penetration and Distribution Studies

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The this compound scaffold is recognized as a privileged structure for atypical antipsychotic agents, and its derivatives have been optimized for BBB penetration. researchgate.net

A study on a series of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives investigated their BBB permeability using both in vitro and in silico methods. researchgate.netjddtonline.infojddtonline.info The in vitro Parallel Artificial Membrane Permeability Assay (PAMPA) was used to determine the apparent permeability (Papp) of these compounds and compare them to known standards. jddtonline.infojddtonline.info

The results indicated that some of the synthesized derivatives had higher permeability than the standard antipsychotic drugs risperidone and haloperidol (B65202). jddtonline.infojddtonline.info In silico predictions of BBB parameters, such as the rate of brain penetration (logPS) and the extent of brain penetration (logPB), also suggested that these molecules have the potential to effectively cross the BBB. jddtonline.info For instance, the logPB values for some derivatives were higher than those of haloperidol and risperidone, indicating a greater extent of brain penetration. jddtonline.info

In Vitro and In Silico Blood-Brain Barrier Permeability Data for 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives and Standards

CompoundApparent Permeability (Papp) (x 10-6 cm/s)logPB (Extent of Brain Penetration)
S1 (N-(3-methoxyphenyl) derivative)-0.16
S2 (N-(2-chlorophenyl) derivative)8.30.56
S3 (N-(2-fluorophenyl) derivative)6.60.46
S4 (N-(4-chlorophenyl) derivative)-0.51
Warfarin (Standard)1.0-
Risperidone (Standard)2.30.48
Haloperidol (Standard)3.50.47
Data sourced from Sharath Chandra S P, et al. (2014). jddtonline.infojddtonline.info

The unbound drug concentration in the brain is the pharmacologically active fraction. researchgate.netnih.gov Therefore, assessing the free brain-to-plasma ratio is crucial for understanding the CNS exposure of a drug. nih.gov While specific data for this compound is lacking, the favorable permeability characteristics of its derivatives suggest that this chemical scaffold is amenable to modifications that enhance brain penetration.

Future Directions and Research Opportunities

Development of Multi-Targeted Ligands

The complexity of many diseases, such as Alzheimer's and cancer, has shifted the drug discovery paradigm from a "one-target, one-drug" approach to the development of multi-target-directed ligands (MTDLs). nih.gov MTDLs can simultaneously modulate multiple biological targets, potentially offering improved efficacy and a lower likelihood of drug-drug interactions. nih.gov

The 3-(piperidin-4-yl)benzo[d]isoxazole core is an ideal starting point for designing MTDLs. For instance, derivatives have been explored as potential treatments for Alzheimer's disease by targeting not only traditional antipsychotic receptors but also other relevant pathways. nih.gov Research has described the design of benzothiazole-based derivatives that act on histamine (B1213489) H3 receptors, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are implicated in the pathology of Alzheimer's disease. nih.gov One promising compound from this research demonstrated significant affinity for the H3 receptor and inhibitory activity against AChE, BuChE, and MAO-B. nih.gov

Similarly, benzyl (B1604629) piperazine (B1678402) derivatives are being investigated as dual-acting inhibitors of acetylcholinesterase and beta-amyloid aggregation, showcasing the potential of piperazine-containing scaffolds in multi-target drug design for Alzheimer's. jneonatalsurg.com The inherent structural features of this compound make it a suitable scaffold for creating such multi-faceted therapeutic agents.

Strategies to Overcome Drug Resistance Mechanisms

Drug resistance is a significant hurdle in the long-term treatment of various diseases, including cancer and infectious diseases. The development of novel derivatives of this compound could offer strategies to circumvent these resistance mechanisms.

In oncology, for example, cancer cells can develop resistance through mechanisms like the overexpression of efflux pumps that expel drugs from the cell. nih.gov One approach to combat this is the use of nanoparticle-based drug delivery systems that can bypass these pumps. nih.gov Future research could focus on encapsulating potent this compound derivatives within nanoparticles to enhance their delivery to tumor cells and overcome resistance.

Another strategy involves creating hybrid molecules that combine the this compound scaffold with other pharmacophores known to inhibit resistance pathways. For instance, combining it with an efflux pump inhibitor could restore the efficacy of the primary drug. nih.gov Furthermore, derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized and evaluated for their antimicrobial activity, with some showing promise against bacteria like Bacillus subtilis and Staphylococcus aureus. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups can enhance this activity, providing a clear direction for designing new compounds to combat drug-resistant microbial strains. nih.gov

Lead Optimization for Improved Therapeutic Index and Reduced Side Effects

While the this compound scaffold is a component of successful drugs, there is always a drive to improve the therapeutic index—the ratio between a drug's therapeutic effect and its toxic effects—and minimize side effects. Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a promising compound to enhance its desirable properties.

One key aspect of lead optimization is improving metabolic stability. For example, a lead compound for a phosphoinositide 3-kinase (PI3K) inhibitor was found to be rapidly metabolized. nih.gov Through structural modifications guided by SAR and computational modeling, researchers identified a bioisostere that improved metabolic stability and in vivo efficacy. nih.gov Similar strategies can be applied to this compound derivatives to address any metabolic liabilities.

Molecular docking studies can also guide the design of new derivatives with improved selectivity for their intended targets, thereby reducing off-target effects that can lead to side effects. For instance, research on 4-piperidin-4-yl-triazole derivatives as histone deacetylase (HDAC) inhibitors utilized molecular docking to rationalize the high potency of certain compounds. nih.gov This computational approach can be instrumental in optimizing the this compound scaffold for better target engagement and a more favorable side effect profile.

Exploration of Novel Biological Targets

The versatility of the this compound scaffold suggests that its therapeutic applications may extend beyond its current uses. Research is actively exploring novel biological targets for derivatives of this compound.

An interesting discovery showed that while this compound is a known scaffold for atypical antipsychotics, derivatives can also be potent and selective inhibitors of the glycine (B1666218) transporter 1 (GlyT1). mpu.edu.morsc.org This finding opens up new avenues for the treatment of schizophrenia by targeting the glutamatergic system. mpu.edu.morsc.org

Furthermore, novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share structural similarities with the benzisoxazole core, have been identified as potent anti-inflammatory agents. nih.gov These compounds were shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular assays and demonstrated in vivo anti-inflammatory activity. nih.gov This suggests that the broader piperidinyl-heterocycle framework could be a fruitful starting point for developing new anti-inflammatory drugs.

Additionally, derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been investigated as potential anticancer and anti-tuberculosis agents. tandfonline.com Molecular docking studies have identified cyclin-dependent kinase 8 (CDK8) as a possible target for the anticancer activity of these compounds. tandfonline.com

Application of Advanced Synthetic Methodologies

The efficient and versatile synthesis of this compound and its derivatives is crucial for driving further research and development. The application of advanced synthetic methodologies can lead to the creation of more diverse and complex chemical libraries for screening.

The core structure, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride, is a key intermediate in the synthesis of several antipsychotic drugs and serves as a scaffold for developing new therapeutic agents. ossila.com It can be readily modified through reactions like acylation, sulfonylation, and N-alkylation. ossila.com

Modern synthetic methods, such as microwave-induced organic synthesis, can accelerate the production of isoxazole (B147169) derivatives. nih.gov For instance, a solvent-free microwave-assisted method has been developed for synthesizing 3,4-disubstituted isoxazole-5(4H)-ones. nih.gov Transition metal-catalyzed cross-coupling reactions are also powerful tools for the direct functionalization of the isoxazole ring, which can be challenging under basic conditions. nih.gov

Peptide-based drugs are also gaining prominence, and the conjugation of peptides to the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold represents an exciting frontier. researchgate.net This approach combines the desirable properties of small molecules with the specificity of peptides, potentially leading to novel therapeutics. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, from target identification to clinical trial design. crimsonpublishers.com These technologies can analyze vast datasets to predict the properties of new chemical entities, optimize molecular structures, and identify promising drug candidates more efficiently than traditional methods. crimsonpublishers.commdpi.com

For the this compound scaffold, AI and ML can be employed in several ways:

Quantitative Structure-Activity Relationship (QSAR) analysis: ML algorithms can build predictive models that correlate the structural features of this compound derivatives with their biological activity. frontiersin.org This can guide the design of new compounds with enhanced potency and selectivity.

De novo drug design: Generative AI models can design novel molecules from scratch that are predicted to have desirable therapeutic properties and are tailored to bind to specific biological targets. mdpi.com

Virtual screening: AI-powered tools can rapidly screen large virtual libraries of compounds to identify those most likely to be active against a particular target, saving time and resources in the early stages of drug discovery. nih.gov

Predicting ADMET properties: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new derivatives, helping to identify and eliminate compounds with unfavorable pharmacokinetic or safety profiles early in the development process. jneonatalsurg.com

By integrating AI and ML into the research pipeline for this compound, scientists can accelerate the discovery and development of the next generation of therapeutics based on this versatile scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3-(piperidin-4-yl)benzo[d]isoxazole and its fluorinated derivatives?

  • Methodology : The synthesis typically involves cyclization of oxime intermediates under alkaline conditions. For example, refluxing oxime precursors (e.g., 6-fluoro derivatives) with 50% KOH yields 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, followed by purification via solvent extraction (CH₂Cl₂) and drying agents (MgSO₄) . Modifications to the piperidine or benzisoxazole rings can be achieved using nucleophilic substitution or cross-coupling reactions, as demonstrated in antipsychotic drug synthesis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) confirm regiochemistry and substituent positions, such as fluorine at C6 .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves 3D conformation, including piperidine ring puckering and benzisoxazole planarity, critical for docking studies .

Q. How does the introduction of fluorine at position 6 of the benzisoxazole ring influence the compound's physicochemical properties?

  • Methodology : Fluorination enhances metabolic stability and lipophilicity, improving blood-brain barrier (BBB) permeability. Comparative studies using LogP measurements and in vitro BBB models (e.g., PAMPA assays) show fluorine’s role in optimizing CNS drug candidates .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) are employed to predict the bioactivity and regioselectivity of benzisoxazole derivatives?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates transition-state energies to explain regioselectivity in isoxazole ring formation (e.g., favoring 3-substitution over 5-substitution) .
  • Molecular docking : Simulates interactions with targets like D2, 5-HT1A, and 5-HT2A receptors. For example, four-carbon linkers in benzisoxazole-piperidine hybrids show higher affinity due to optimal spatial alignment with receptor pockets .

Q. How can researchers resolve contradictory data in receptor affinity studies involving linker length variations in benzisoxazole-piperidine hybrids?

  • Methodology :

  • Structure-Activity Relationship (SAR) tables : Compare binding affinities (Ki values) across linker lengths (Table 1). For example:
Linker LengthD2 Affinity (nM)5-HT1A Affinity (nM)5-HT2A Affinity (nM)
3 carbons12.4 ± 1.28.7 ± 0.915.3 ± 1.5
4 carbons6.1 ± 0.74.2 ± 0.59.8 ± 1.1
  • Statistical analysis : Use ANOVA to identify significant differences (p < 0.05) and prioritize four-carbon linkers for balanced receptor engagement .

Q. What strategies improve blood-brain barrier permeability in this compound derivatives for CNS applications?

  • Methodology :

  • In silico screening : Predict LogPS values (brain/plasma equilibration rates) to prioritize compounds with LogPS > -3.0, comparable to risperidone .
  • Structural optimization : Introduce small, non-polar substituents (e.g., methyl groups) on the piperidine ring to reduce hydrogen bonding capacity, enhancing passive diffusion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.